molecular formula C15H30O2 B12660642 1,1,5-Trimethylheptyl valerate CAS No. 96846-73-0

1,1,5-Trimethylheptyl valerate

Cat. No.: B12660642
CAS No.: 96846-73-0
M. Wt: 242.40 g/mol
InChI Key: KAEMAFWFBDAUAP-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a valerate ester linked to a branched alkyl chain. It is primarily used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,5-Trimethylheptyl valerate can be synthesized through esterification reactions. One common method involves the reaction of valeric acid with 1,1,5-trimethylheptanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,5-Trimethylheptyl valerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Valeric acid and 1,1,5-trimethylheptanol.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of 1,1,5-trimethylheptyl valerate primarily involves its interaction with biological molecules through ester hydrolysis. The ester bond is cleaved by esterases, releasing valeric acid and 1,1,5-trimethylheptanol. These products can then participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties compared to other valerate esters. This branching can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound in various applications .

Properties

CAS No.

96846-73-0

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

2,6-dimethyloctan-2-yl pentanoate

InChI

InChI=1S/C15H30O2/c1-6-8-11-14(16)17-15(4,5)12-9-10-13(3)7-2/h13H,6-12H2,1-5H3

InChI Key

KAEMAFWFBDAUAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(C)(C)CCCC(C)CC

Origin of Product

United States

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